Benzene, (3-bromo-1,2-propadienyl)-
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Overview
Description
Benzene, (3-bromo-1,2-propadienyl)-: is an organic compound with the molecular formula C9H7Br. It consists of a benzene ring substituted with a 3-bromo-1,2-propadienyl group. This compound is known for its unique structure, which includes both aromatic and allene components, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (3-bromo-1,2-propadienyl)- typically involves the bromination of 1,2-propadiene followed by a coupling reaction with benzene. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to facilitate the electrophilic aromatic substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where bromine is reacted with 1,2-propadiene in the presence of a catalyst. The resulting intermediate is then coupled with benzene under controlled conditions to yield the final product. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Benzene, (3-bromo-1,2-propadienyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include epoxides and other oxidized compounds.
Reduction: Products include the corresponding hydrocarbon.
Scientific Research Applications
Benzene, (3-bromo-1,2-propadienyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce the 3-bromo-1,2-propadienyl group into other molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzene, (3-bromo-1,2-propadienyl)- involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, forming a positively charged intermediate that can further react with nucleophiles. The allene component can undergo addition reactions, leading to the formation of various products. These interactions are facilitated by the compound’s unique structure, which allows it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Bromobenzene (C6H5Br): Consists of a benzene ring substituted with a bromine atom.
1-Bromo-3-nitrobenzene (C6H4BrNO2): Contains both bromine and nitro groups on the benzene ring, making it more reactive in certain substitution reactions.
Phenylallene (C9H8): Similar to Benzene, (3-bromo-1,2-propadienyl)- but lacks the bromine atom, making it less reactive in electrophilic substitution reactions.
Uniqueness: Benzene, (3-bromo-1,2-propadienyl)- is unique due to its combination of aromatic and allene components, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
33992-52-8 |
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Molecular Formula |
C9H7Br |
Molecular Weight |
195.06 g/mol |
InChI |
InChI=1S/C9H7Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-8H |
InChI Key |
ZCJIZGLPIBLSNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C=CBr |
Origin of Product |
United States |
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